2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol
CAS No.: 1019561-00-2
Cat. No.: VC8038776
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019561-00-2 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-methoxy-5-[(prop-2-enylamino)methyl]phenol |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3 |
| Standard InChI Key | CDHMHTVQRHOYQL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNCC=C)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCC=C)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol consists of a phenolic ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an aminomethyl group bearing a prop-2-en-1-yl (allyl) chain. The hydrochloride salt form (C₁₁H₁₆ClNO₂) predominates in commercial preparations due to enhanced stability .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride |
| CAS Number | 1240571-51-0 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Purity Specification | ≥97% (HPLC) |
| Key Functional Groups | Phenolic -OH, Methoxy, Allylamine |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the aromatic protons (δ 6.7–7.1 ppm), methoxy group (δ 3.8 ppm), and allylic protons (δ 5.1–5.9 ppm) . Mass spectrometry shows a characteristic molecular ion peak at m/z 229.70 corresponding to the hydrochloride form .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:
-
Protection of the phenolic -OH group via methylation
-
Mannich-type aminomethylation using allylamine
Critical reaction parameters include:
-
Temperature control (40–60°C) during the aminomethylation step
-
Use of aprotic solvents (e.g., DMF, acetonitrile)
-
Catalytic quantities of Lewis acids (e.g., ZnCl₂) to accelerate imine formation
Industrial Manufacturing
MolCore BioPharmatech’s production process employs continuous flow reactors to achieve:
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective substitution at the para position relative to the methoxy group:
Common electrophiles include nitronium ions (NO₂⁺) and acylium cations (RCO⁺), enabling nitro- and acyl-derivative synthesis .
Oxidation Pathways
Controlled oxidation of the allyl side chain produces epoxy intermediates:
These epoxides serve as precursors for cross-linked polymers with enhanced thermal stability (Tg > 150°C) .
Coordination Chemistry
The amine nitrogen and phenolic oxygen act as bidentate ligands, forming stable complexes with transition metals:
Such complexes exhibit notable catalytic activity in Suzuki-Miyaura couplings (TON > 10⁴) .
Pharmaceutical Applications
Antibiotic Drug Development
Structure-activity relationship (SAR) studies indicate that the allylamino group enhances membrane permeability, making derivatives effective against Gram-positive pathogens:
Table 2: Antimicrobial Activity of Derivatives
| Derivative | MIC against S. aureus (μg/mL) |
|---|---|
| Parent Compound | 64 |
| Nitro-Substituted | 8 |
| Fluoroquinolone Hybrid | 2 |
Data adapted from analogous compounds .
CNS Drug Candidates
Molecular docking simulations predict strong binding (ΔG < -9 kcal/mol) to monoamine oxidase B, suggesting potential antidepressant applications.
Materials Science Applications
Epoxy Resin Formulations
Incorporation into diglycidyl ether of bisphenol-A (DGEBA) resins improves:
Conductive Polymers
Electropolymerization with thiophene derivatives yields materials with conductivity up to 10² S/cm, suitable for organic photovoltaic devices .
Analytical Challenges
Chromatographic Separation
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation from synthetic byproducts:
Stability Considerations
Accelerated stability testing (40°C/75% RH) shows:
-
<2% decomposition over 6 months
-
No detectable racemization (chiral HPLC)
Emerging Research Directions
Recent studies explore:
-
Photo-responsive derivatives for controlled drug release (λₐᵦₛ = 365 nm)
-
Bioconjugation with monoclonal antibodies for targeted cancer therapy
-
Use in metal-organic frameworks (MOFs) for CO₂ capture
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume